molecular formula C20H20F3N5O3 B2743385 (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034249-15-3

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2743385
CAS No.: 2034249-15-3
M. Wt: 435.407
InChI Key: AHYKQOREDMGBTK-UHFFFAOYSA-N
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Description

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C20H20F3N5O3 and its molecular weight is 435.407. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, pyrazolines and their derivatives, featuring core structural similarities to the compound , have demonstrated significant antimicrobial activity. These activities compare favorably with those of standard drugs such as ciprofloxacin and fluconazole, particularly when methoxy groups are present, which have been shown to enhance antimicrobial efficacy (Kumar et al., 2012). Further studies have synthesized and characterized novel pyrazole and isoxazole derivatives, assessing their antibacterial and antifungal effects against a range of pathogens. These compounds have shown promising antibacterial and antifungal activities, highlighting the potential for developing new therapeutic agents based on these chemical frameworks (Sanjeeva et al., 2022).

Molecular Structure and Interaction Studies

The compound and its analogs have also been a subject of molecular structure and interaction studies. Research on compounds with similar structures has provided insights into their molecular conformation, crystal structure, and intermolecular interactions. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications in various scientific and pharmaceutical contexts. For example, detailed structural analysis has been performed on compounds with closely related chemical structures, revealing their conformational dynamics and interaction patterns within crystalline matrices. Such studies contribute to a deeper understanding of how structural features influence biological activity and material properties (Karthik et al., 2021).

Properties

IUPAC Name

[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O3/c1-2-28-15(7-10-24-28)18-25-17(26-31-18)13-8-11-27(12-9-13)19(29)14-5-3-4-6-16(14)30-20(21,22)23/h3-7,10,13H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKQOREDMGBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.